molecular formula C49H74N14O13 B570984 H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 CAS No. 123338-11-4

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

Cat. No. B570984
CAS RN: 123338-11-4
M. Wt: 1067.216
InChI Key: WGQGYYOXEWOITJ-FNZUBJHWSA-N
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Description

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain .


Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions. One common reaction is the formation of a peptide bond, which occurs between the carboxyl group of one amino acid and the amino group of another .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by factors such as its size, charge, hydrophobicity, and the properties of its individual amino acids .

Mechanism of Action

The mechanism of action of a peptide depends on its biological function. Some peptides act as hormones, others as neurotransmitters, and some have roles in cell signaling .

Safety and Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are safe to handle, while others can be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

The field of peptide research is rapidly advancing. Future directions may include the development of new methods for peptide synthesis, the design of peptides with specific biological functions, and the use of peptides in the treatment of diseases .

properties

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYYOXEWOITJ-KHLMYIKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

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